- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081

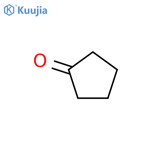

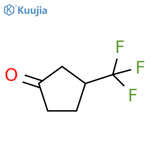

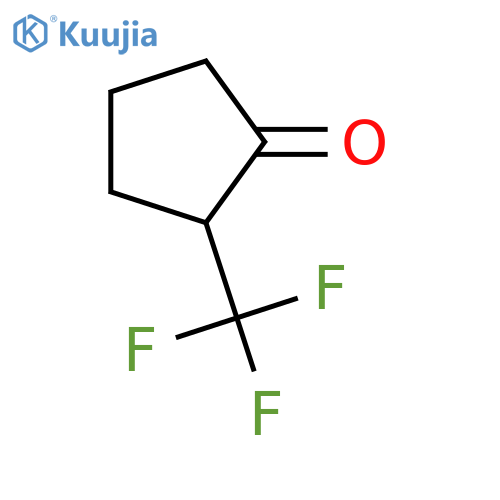

Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure

Nome do Produto:2-(trifluoromethyl)cyclopentan-1-one

2-(trifluoromethyl)cyclopentan-1-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(Trifluoromethyl)cyclopentanone

- 2-(trifluoromethyl)cyclopentan-1-one

- 2-TRIFLUOROMETHYLCYCLOPENTANONE

- Cyclopentanone,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)-Cyclopentanone

- Cyclopentanone, 2-(trifluoromethyl)

- 2-(Trifluoromethyl)cyclopentanone (ACI)

- 2-Trifluoromethyl-cyclopentanone

- AKOS006284242

- MFCD08166673

- CS-15870

- CS-0060764

- W18406

- 95524-19-9

- DTXSID30462197

- Cyclopentanone, 2-(trifluoromethyl)-

- LQVDWRMXWKNZNG-UHFFFAOYSA-N

- EN300-1601078

- DB-088880

-

- MDL: MFCD08166673

- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2

- Chave InChI: LQVDWRMXWKNZNG-UHFFFAOYSA-N

- SMILES: O=C1C(C(F)(F)F)CCC1

Propriedades Computadas

- Massa Exacta: 152.04500

- Massa monoisotópica: 152.04489933g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 150

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.5

- Superfície polar topológica: 17.1Ų

Propriedades Experimentais

- PSA: 17.07000

- LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one Informações de segurança

2-(trifluoromethyl)cyclopentan-1-one Dados aduaneiros

- CÓDIGO SH:2914700090

- Dados aduaneiros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(trifluoromethyl)cyclopentan-1-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM420184-1g |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95%+ | 1g |

$462 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995921-1g |

2-(trifluoromethyl)cyclopentanone |

95524-19-9 | 95% | 1g |

$450 | 2024-08-02 | |

| Enamine | EN300-1601078-2.5g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 2.5g |

$1517.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5.0g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 5g |

$2999.0 | 2023-06-04 | |

| Enamine | EN300-1601078-0.1g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 0.1g |

$251.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5000mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 5000mg |

$2999.0 | 2023-09-23 | |

| Enamine | EN300-1601078-50mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 50mg |

$168.0 | 2023-09-23 | |

| Aaron | AR00IJVJ-50mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 50mg |

$256.00 | 2023-12-14 | |

| 1PlusChem | 1P00IJN7-100mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 100mg |

$143.00 | 2024-04-19 | |

| 1PlusChem | 1P00IJN7-250mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 250mg |

$277.00 | 2024-04-19 |

2-(trifluoromethyl)cyclopentan-1-one Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

Referência

- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925

Synthetic Routes 4

Condições de reacção

Referência

- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

Referência

- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

Referência

- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

Referência

- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

Referência

- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Referência

- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Referência

- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C

Referência

- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C

Referência

- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

Referência

- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C

Referência

- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341

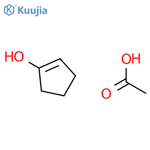

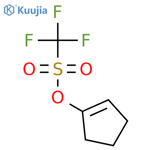

2-(trifluoromethyl)cyclopentan-1-one Raw materials

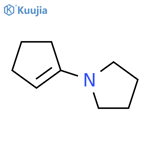

- 1-Pyrrolidino-1-cyclopentene

- Sodium Triflinate

- Cyclopentanone

- 1-Cyclopenten-1-ol, acetate

- cyclopent-1-en-1-yl trifluoromethanesulfonate

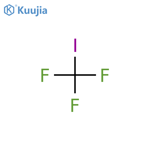

- Trifluoroiodomethane

- Bpycu(CF3)3

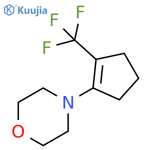

- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine

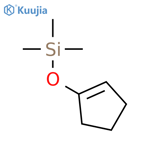

- 1-(Trimethylsiloxy)cyclopentene

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one Literatura Relacionada

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) Produtos relacionados

- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)

- 1092484-69-9(Fenofibric-d6 Acid)

- 2308466-54-6(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(thiophen-2-yl)acetic acid)

- 13566-09-1(terbium vanadium tetraoxide)

- 219695-08-6((2S)-2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-3-(1H-imidazol-4-yl)propanoic acid)

- 58544-43-7(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine)

- 1336747-20-6((2S)-1-(2-bromo-4-chlorophenyl)propan-2-amine)

- 955817-29-5(N-3-(1,3-benzothiazol-2-yl)thiophen-2-yl-2-(naphthalen-2-yl)acetamide)

- 1805505-41-2(2-(Aminomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-methanol)

- 477326-32-2(methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Pureza:99%

Quantidade:1g

Preço ($):337.0